molecular formula C13H17BN2O2 B2765973 (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid CAS No. 2377608-17-6

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B2765973
CAS No.: 2377608-17-6
M. Wt: 244.1
InChI Key: AXOLVRPQMWZHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a benzodiazole core substituted with a cyclohexyl group at the 1-position and a boronic acid moiety at the 5-position. Boronic acids are widely utilized in organic synthesis, sensing, and medicinal chemistry due to their reversible diol-binding capability, enabling applications in glucose sensing, drug delivery, and protease inhibition . The cyclohexyl substituent confers steric bulk and lipophilicity, which may influence solubility, membrane permeability, and target-binding kinetics compared to smaller or more polar substituents .

Properties

IUPAC Name

(1-cyclohexylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11,17-18H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOLVRPQMWZHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Boronic Acid Functionalization:

Chemical Reactions Analysis

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The compound’s benzodiazole ring may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of (1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent (R) pKa* (Estimated) LogP (Estimated)
This compound C₁₃H₁₆BN₃O₂ 265.10 Cyclohexyl ~8.5–9.0 2.8
(1-Butyl-1,3-benzodiazol-5-yl)boronic acid C₁₁H₁₅BN₂O₂ 234.06 Butyl ~9.0 2.5
(1-Phenyl-1,3-benzodiazol-5-yl)boronic acid C₁₃H₁₁BN₂O₂ 246.05 Phenyl ~8.0–8.5 3.0
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid C₈H₈BFN₂O₂ 193.97 Methyl, Fluoro ~7.5–8.0 1.9
(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid C₁₀H₁₃BN₂O₂ 204.03 Isopropyl ~8.5–9.0 2.2

Key Observations :

  • pKa : Fluorinated derivatives exhibit lower pKa (~7.5–8.0) due to electron-withdrawing effects, enhancing reactivity at physiological pH . The cyclohexyl and butyl analogs likely have higher pKa (~8.5–9.0), similar to phenylboronic acid (pKa 8.86), limiting their utility in physiological applications without structural optimization .
  • The cyclohexyl variant balances moderate lipophilicity (LogP ~2.8) with steric bulk.
Anticancer Activity
  • Fluorinated and aromatic boronic acids demonstrate potent antiproliferative effects. For example, phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer cells . The cyclohexyl derivative’s bulky substituent may hinder binding to proteasomes or transcription factors compared to planar aromatic analogs.
Enzyme Inhibition
  • Boronic acids with β-amido groups exhibit strong binding to SARS-CoV-2 proteases, with free boronic acids (e.g., 3d) showing superior affinity over protected analogs (e.g., 3d-pin) . The cyclohexyl group’s steric effects could similarly modulate target engagement.
  • In fungal histone deacetylase (HDAC) inhibition, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieved 50% inhibition at 1 µM, outperforming trichostatin A . Substituent position and electronic effects (e.g., methoxyethyl vs. cyclohexyl) critically influence potency.

Biological Activity

(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Structure : The compound features a benzodiazole ring substituted with a cyclohexyl group and a boronic acid moiety.
  • CAS Number : 2377608-17-6
  • Molecular Formula : C_{13}H_{14}B N_{2}O_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which are prevalent in many biomolecules, including proteins and carbohydrates. This property allows them to modulate enzyme activities and receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functionality.
  • Receptor Modulation : It can act as a modulator of receptors involved in various signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi highlights its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.

Safety and Toxicity

Toxicity assessments have shown that this compound has a favorable safety profile at therapeutic doses. Studies indicate minimal cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 1000 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.